molecular formula C22H18N4O3 B5556441 5-(FURAN-2-AMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

5-(FURAN-2-AMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B5556441
M. Wt: 386.4 g/mol
InChI Key: IYXAGHBWGSSCJW-UHFFFAOYSA-N
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Description

5-(FURAN-2-AMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-furoylamino)-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is 386.13789045 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines and Related Heterocycles : A study by El‐dean et al. (2018) detailed the synthesis of novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines, which are structurally related to the compound . This research explored the chemical synthesis and structure of these compounds using various analytical methods, highlighting their potential in pharmacological studies (El‐dean, Radwan, Zaki, & Abd ul‐Malik, 2018).

  • Synthesis and Characterization of Pyrazole Derivatives : Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, closely related to the compound in focus. Their study emphasizes the synthesis process and provides detailed structural characterization, indicating the potential for further pharmacological exploration (Hassan, Hafez, & Osman, 2014).

Pharmacological Investigations

  • Analgesic and Anti-inflammatory Activities : A study by Gokulan et al. (2012) on similar compounds (5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters) explored their analgesic and anti-inflammatory properties. This research provides insights into the potential therapeutic applications of these compounds, noting their mild ulcerogenic potential compared to traditional drugs (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

  • Synthesis and Crystal Structures : Kranjc et al. (2012) conducted a study on compounds structurally related to the queried compound, focusing on their synthesis and crystal structures. This research adds to the understanding of the molecular architecture of such compounds and their potential applications (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

  • Novel Antiprotozoal Agents : A study by Ismail et al. (2004) on compounds with structural similarities to the queried compound, particularly in the imidazo[1,2-a]pyridine class, revealed their significant potential as antiprotozoal agents. This research underlines the diverse pharmacological applications that similar compounds can offer (Ismail et al., 2004).

Properties

IUPAC Name

5-(furan-2-carbonylamino)-N-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-9-11-16(12-10-15)24-21(27)18-14-23-26(17-6-3-2-4-7-17)20(18)25-22(28)19-8-5-13-29-19/h2-14H,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXAGHBWGSSCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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